molecular formula C11H10F3N3O2 B2501935 5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one CAS No. 883010-99-9

5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B2501935
CAS No.: 883010-99-9
M. Wt: 273.215
InChI Key: RLIFOVIAJQGALR-UHFFFAOYSA-N
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Description

5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound featuring an oxadiazole ring fused with a pyridine ring. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki or Heck reaction, using appropriate pyridine derivatives.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of alcohols or ketones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Amines or partially reduced oxadiazole derivatives.

    Substitution: Various substituted pyridine or oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its trifluoromethyl group enhances its binding affinity and specificity.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its stability and biological activity make it a promising lead compound for developing treatments for various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound is used in the development of agrochemicals and materials with specific properties, such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of 5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity, leading to effective inhibition or modulation of the target’s activity. The oxadiazole ring contributes to the compound’s stability and ability to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5-isopropyl-3-[4-(methyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one: Similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-isopropyl-3-[4-(chloromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one: Contains a chloromethyl group instead of trifluoromethyl, affecting its reactivity and stability.

    5-isopropyl-3-[4-(fluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one: The fluoromethyl group provides different electronic properties compared to the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one significantly enhances its chemical stability, biological activity, and binding affinity compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-propan-2-yl-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c1-6(2)9-16-17(10(18)19-9)8-5-7(3-4-15-8)11(12,13)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIFOVIAJQGALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)O1)C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727533
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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